

Spectrophotometric Assay Using Glycine p-Nitroanilide: Application Notes and Protocols

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Compound of Interest

Compound Name: Glycine p-nitroanilide

Cat. No.: B555452

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycine p-nitroanilide (Gly-pNA) is a valuable chromogenic substrate for the spectrophotometric measurement of proteolytic enzyme activity. This synthetic molecule mimics natural peptide substrates and is utilized in a wide range of biochemical assays to determine the activity of various proteases and peptidases. The principle of the assay is based on the enzymatic cleavage of the amide bond between glycine and the p-nitroaniline (pNA) moiety. This reaction releases the yellow-colored p-nitroaniline, which can be quantified by measuring the increase in absorbance at approximately 405 nm. The rate of pNA formation is directly proportional to the enzyme's activity, providing a simple and continuous method for monitoring enzymatic reactions.^{[1][2][3][4]}

This document provides detailed application notes and protocols for using **Glycine p-nitroanilide** in spectrophotometric assays, with a focus on its application in studying enzymes such as aminopeptidases, prolyl endopeptidases, and gamma-glutamyltransferase (GGT).

Physicochemical Properties

A summary of the key physicochemical properties of **Glycine p-nitroanilide** and its cleavage product, p-nitroaniline, is provided below.

Property	Glycine p-nitroanilide (Gly-pNA)	p-Nitroaniline (pNA)
Synonyms	Gly-pNA, N'-p-Nitrophenylglycinamide	4-Nitroaniline
CAS Number	1205-88-5[4][5]	100-01-6
Molecular Formula	C ₈ H ₉ N ₃ O ₃ [4][5]	C ₆ H ₆ N ₂ O ₂
Molecular Weight	195.18 g/mol [4][5]	138.12 g/mol
Appearance	Yellow crystalline to light yellow powder[4]	Yellow solid
Storage	Store at 0 - 8 °C[4]	Room temperature
Molar Extinction Coefficient (ε)	Not applicable (substrate)	9,960 M ⁻¹ cm ⁻¹ at 405 nm

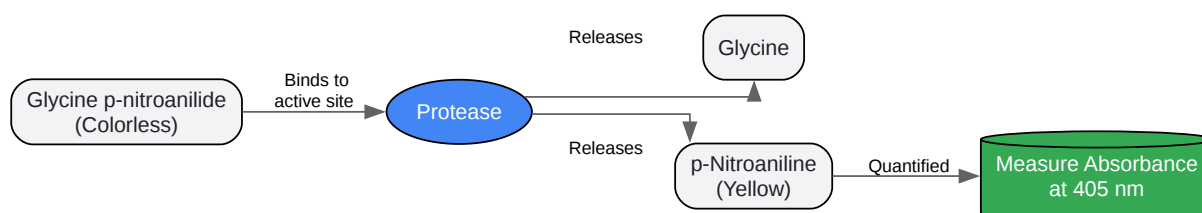
Applications in Research and Drug Development

The spectrophotometric assay using **Glycine p-nitroanilide** has several important applications in basic research and drug development:

- **Enzyme Characterization:** Determination of kinetic parameters such as Michaelis-Menten constant (Km) and maximum velocity (Vmax) for various proteases.[3]
- **High-Throughput Screening (HTS):** Screening of compound libraries to identify potential enzyme inhibitors or activators.
- **Drug Discovery:** Evaluating the potency and mechanism of action of novel drug candidates targeting specific proteases.
- **Clinical Diagnostics:** Measurement of enzyme activity in biological samples (e.g., serum, plasma) as biomarkers for diseases. For instance, elevated gamma-glutamyltransferase (GGT) levels in serum are an indicator of liver disease.[6]

General Assay Principle

The enzymatic hydrolysis of **Glycine p-nitroanilide** by a protease results in the liberation of p-nitroaniline. The reaction progress is monitored by measuring the increase in absorbance at 405 nm.



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Fig. 1: General principle of the spectrophotometric assay.

Experimental Protocols

Aminopeptidase Activity Assay

Aminopeptidases are exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins or peptides.

Materials:

- **Glycine p-nitroanilide** (Substrate)
- Purified aminopeptidase or biological sample
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm
- Dimethyl sulfoxide (DMSO) for dissolving the substrate

Procedure:

- Substrate Stock Solution: Prepare a 10 mM stock solution of **Glycine p-nitroanilide** in DMSO.
- Working Substrate Solution: Dilute the stock solution to the desired final concentration (e.g., 1 mM) in Assay Buffer.
- Enzyme Preparation: Prepare a solution of the aminopeptidase in Assay Buffer at a concentration that will yield a linear rate of reaction over the desired time course.
- Assay Setup:
 - Add 50 μL of Assay Buffer to each well of the microplate.
 - Add 25 μL of the enzyme solution to the sample wells. For a blank control, add 25 μL of Assay Buffer instead of the enzyme.
 - Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
- Initiate Reaction: Add 25 μL of the working substrate solution to all wells to start the reaction.
- Measure Absorbance: Immediately begin measuring the absorbance at 405 nm at regular intervals (e.g., every 60 seconds) for 10-30 minutes.

Data Analysis:

- Calculate the rate of reaction ($\Delta\text{Abs}/\text{min}$) from the linear portion of the absorbance versus time plot.
- Calculate the enzyme activity using the Beer-Lambert law:
 - Activity ($\mu\text{mol}/\text{min}/\text{mL}$) = $(\Delta\text{Abs}/\text{min}) / (\epsilon \times l) \times 1000$
 - Where:
 - ϵ = Molar extinction coefficient of p-nitroaniline ($9,960 \text{ M}^{-1}\text{cm}^{-1}$)
 - l = Path length of the cuvette or well (cm)

Quantitative Data for Aminopeptidases:

Enzyme	Source	Optimal pH	K _m (mM)	V _{max} (μmol/mg/min)
Aminopeptidase	Pseudomonas aeruginosa	7.0 - 8.5	0.26	Not specified
Arginine Aminopeptidase	Lactobacillus sakei	7.5	0.026	0.0199

Prolyl Endopeptidase (PEP) Activity Assay

Prolyl endopeptidases are serine proteases that cleave peptide bonds on the C-terminal side of proline residues. While Z-Gly-Pro-pNA is a more common substrate, Gly-pNA can also be used to assess the general proteolytic activity of samples that may contain PEP.

Materials:

- **Glycine p-nitroanilide** (Substrate)
- Purified prolyl endopeptidase or biological sample
- Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mM DTT)
- 96-well microplate
- Microplate reader

Procedure:

The procedure is similar to the aminopeptidase assay. The optimal pH for PEP activity can vary depending on the source.^[7]

Data Analysis:

The data analysis follows the same principles as the aminopeptidase assay.

Quantitative Data for Prolyl Endopeptidases:

Enzyme	Source	Optimal pH	K _m (mM) with Z-Gly-Pro-pNA
Prolyl Endopeptidase	Aeromonas punctata	8.0	0.031 - 0.5
Prolyl Endopeptidase	Aspergillus niger	4.0	Not specified

Gamma-Glutamyltransferase (GGT) Activity Assay

GGT is an enzyme that transfers γ -glutamyl functional groups. It plays a key role in glutathione metabolism.

Materials:

- γ -Glutamyl-p-nitroanilide (Substrate)
- Glycylglycine (Acceptor substrate)
- Purified GGT or serum sample
- Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.25)[\[8\]](#)
- 96-well microplate
- Microplate reader

Procedure:

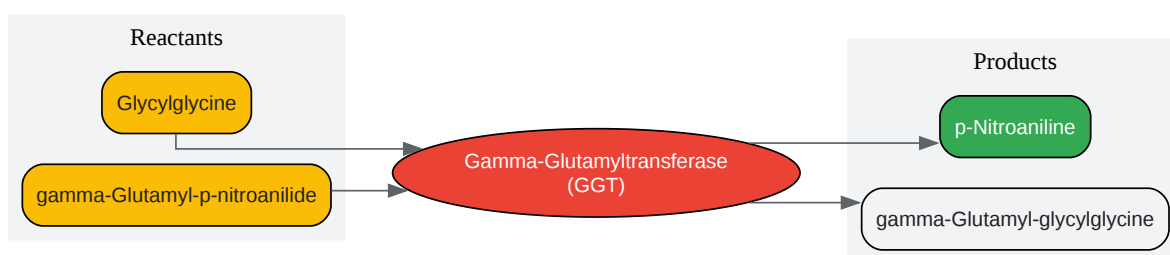
- Reagent Preparation:
 - Prepare a solution of γ -Glutamyl-p-nitroanilide and Glycylglycine in the Assay Buffer. Final concentrations in the assay are typically around 4 mM for the substrate and 100 mM for Glycylglycine.
- Assay Setup:
 - Add 180 μ L of the reagent solution to each well.

- Add 20 μ L of the serum sample or GGT solution to the sample wells. For the blank, add 20 μ L of Assay Buffer.
- Incubate at 37°C for 1 minute.
- Measure Absorbance: Measure the initial absorbance at 405 nm and then monitor the absorbance increase at regular intervals for 3-5 minutes.

Data Analysis:

Calculate the GGT activity in Units per Liter (U/L), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 μ mol of p-nitroaniline per minute.

GGT Reaction Pathway:

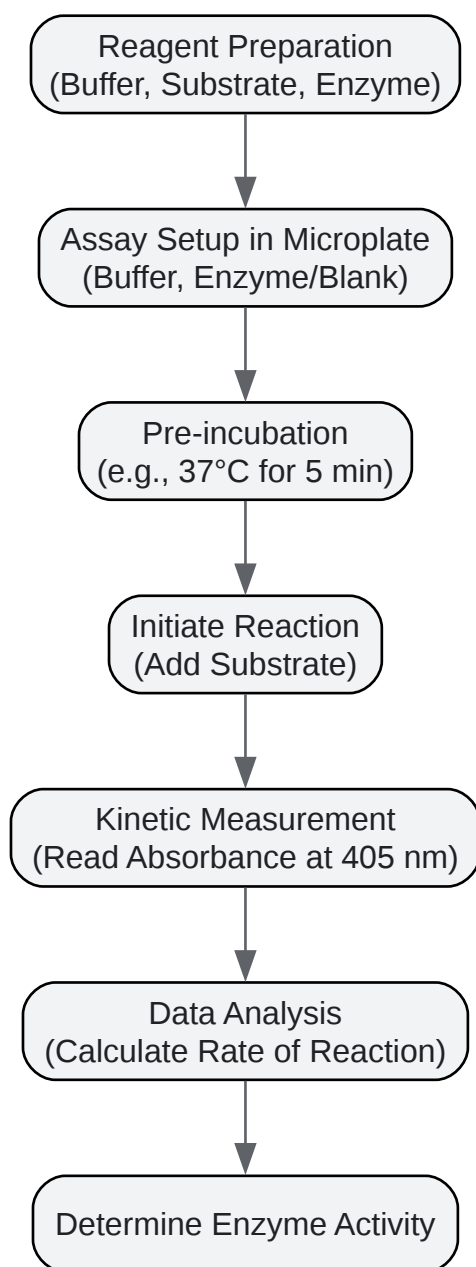


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Fig. 2: GGT enzymatic reaction pathway.

Experimental Workflow

The general workflow for performing a spectrophotometric assay using **Glycine p-nitroanilide** is outlined below.



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Fig. 3: General experimental workflow.

Conclusion

The spectrophotometric assay using **Glycine p-nitroanilide** is a robust, versatile, and widely used method for the characterization of various proteolytic enzymes. Its simplicity and amenability to high-throughput formats make it an indispensable tool in both fundamental research and drug discovery. By following the detailed protocols and utilizing the quantitative

data provided in these application notes, researchers can obtain reliable and reproducible results for their specific applications.

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